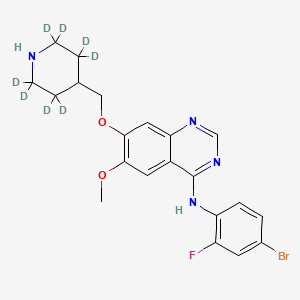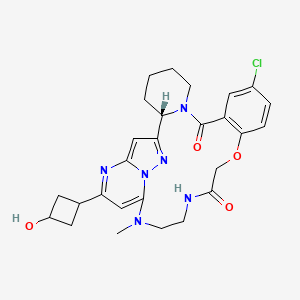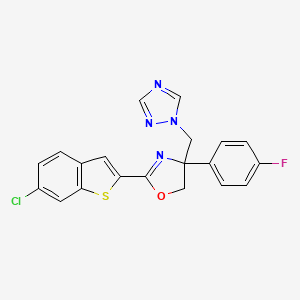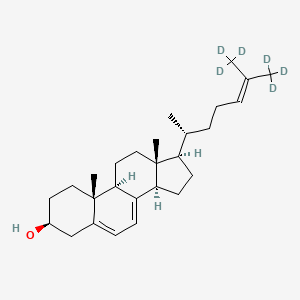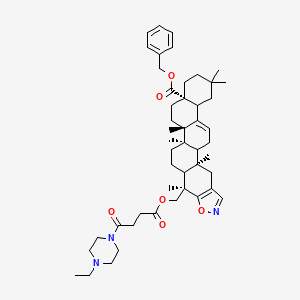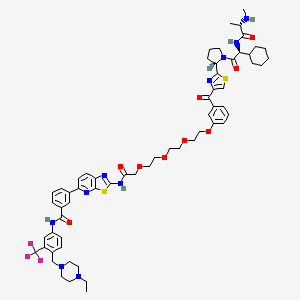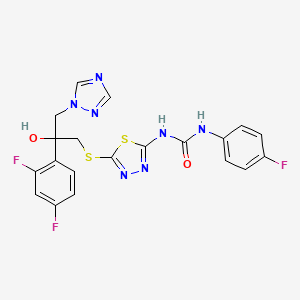
Antifungal agent 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 12 is a compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and survival. This compound is particularly effective against a wide range of pathogenic fungi, making it a valuable tool in both medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 12 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve several purification steps, including crystallization and chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Antifungal agent 12 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential to disrupt fungal growth.
Medicine: Applied in the treatment of fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the preservation of materials susceptible to fungal contamination, such as wood and textiles.
Mechanism of Action
The mechanism of action of Antifungal agent 12 involves targeting specific components of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell death. This action is facilitated by the compound’s ability to integrate into the lipid bilayer, causing increased membrane permeability and leakage of essential cell contents.
Comparison with Similar Compounds
Similar Compounds
Azoles: Inhibit ergosterol synthesis by blocking lanosterol 14α-demethylase.
Polyenes: Bind to ergosterol and disrupt the fungal cell membrane.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Uniqueness
Antifungal agent 12 is unique in its specific binding affinity for ergosterol and its ability to disrupt the fungal cell membrane more effectively than some other antifungal agents. This makes it particularly potent against a broad spectrum of fungal pathogens.
Properties
Molecular Formula |
C20H16F3N7O2S2 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
1-[5-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C20H16F3N7O2S2/c21-12-1-4-14(5-2-12)26-17(31)27-18-28-29-19(34-18)33-9-20(32,8-30-11-24-10-25-30)15-6-3-13(22)7-16(15)23/h1-7,10-11,32H,8-9H2,(H2,26,27,28,31) |
InChI Key |
VBFYETYYEZEPQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




